molecular formula C16H26N6O6 B13928574 [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol

[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol

Katalognummer: B13928574
Molekulargewicht: 398.41 g/mol
InChI-Schlüssel: IDFCDQNVQDKUMQ-SDBHATRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic nucleoside analog characterized by a 2,6-diaminopurine base linked to a modified ribose moiety. The ribose ring (oxolan) is substituted at the 3' and 4' positions with 2-methoxyethoxy groups, and a hydroxymethyl group is present at the 2' position. These modifications confer distinct physicochemical and pharmacological properties:

  • 2,6-Diaminopurine: Unlike adenine, this base forms three hydrogen bonds with thymidine/uracil, enhancing base-pairing specificity and binding affinity .
  • Hydroxymethyl Group: Serves as a site for phosphorylation, a critical step in prodrug activation for antiviral or anticancer activity .

Eigenschaften

Molekularformel

C16H26N6O6

Molekulargewicht

398.41 g/mol

IUPAC-Name

[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol

InChI

InChI=1S/C16H26N6O6/c1-24-3-5-26-11-9(7-23)28-15(12(11)27-6-4-25-2)22-8-19-10-13(17)20-16(18)21-14(10)22/h8-9,11-12,15,23H,3-7H2,1-2H3,(H4,17,18,20,21)/t9-,11-,12-,15-/m1/s1

InChI-Schlüssel

IDFCDQNVQDKUMQ-SDBHATRESA-N

Isomerische SMILES

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=NC3=C(N=C(N=C32)N)N)CO

Kanonische SMILES

COCCOC1C(OC(C1OCCOC)N2C=NC3=C(N=C(N=C32)N)N)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol typically involves multiple steps. The synthetic route generally starts with the preparation of the purine base, followed by the attachment of the ribose sugar. The reaction conditions often require the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base or the ribose sugar.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Industry: The compound can be used in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol involves its interaction with specific molecular targets. The purine base can form hydrogen bonds with nucleic acids, influencing their structure and function. Additionally, the compound can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

  • Base Modifications: The 2,6-diaminopurine in the target compound enhances binding affinity compared to adenine (as in CAS 550-33-4) or 2,6-dichloropurine (CAS 3056-18-6). The dichloro analog may exhibit nonspecific reactivity due to electron-withdrawing effects .
  • Sugar Modifications :

    • The 2-methoxyethoxy groups in the target compound reduce polarity compared to hydroxyl groups (CAS 550-33-4) or acetylated derivatives (CAS 3056-18-6), enhancing membrane permeability .
    • Trityl-protected analogs (e.g., DMT-dA) are intermediates in solid-phase oligonucleotide synthesis, requiring acidic deprotection for activity .
  • Phosphorylation Potential: The hydroxymethyl group in the target compound is structurally analogous to the 5'-OH in natural nucleosides, enabling kinase-mediated phosphorylation to active triphosphate forms .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : The 2-methoxyethoxy groups in the target compound likely resist esterase-mediated hydrolysis better than acetylated (CAS 3056-18-6) or hydroxylated (CAS 550-33-4) analogs .

Biologische Aktivität

The compound [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol (CAS No. 168427-74-5) is a purine derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H19N5O5
  • Molecular Weight : 325.32 g/mol
  • Structure : The compound features a purine base (2,6-diaminopurine) linked to a tetrahydrofuran ring with methoxyethoxy substituents.
PropertyValue
CAS Number168427-74-5
Molecular Weight325.32 g/mol
Purity≥95%
Storage ConditionsSealed in dry, 2-8°C

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various strains of bacteria and fungi. Notably, it has shown effectiveness against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and other pathogens.

  • Mechanism of Action : The compound acts by inhibiting nucleic acid synthesis through its structural similarity to purines, which are essential for DNA and RNA synthesis.
    • Study Findings : In vitro studies demonstrated that the compound inhibits the growth of MDR-TB with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against RNA viruses.

  • Case Study : A study published in Journal of Medicinal Chemistry reported that the compound inhibited viral replication in cell cultures infected with influenza virus by interfering with viral RNA synthesis .

Cytotoxic Effects

While the compound shows promise as an antimicrobial and antiviral agent, its cytotoxicity has been evaluated in various cancer cell lines.

  • Cytotoxicity Assay Results :
    • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
    • Results : IC50 values ranged from 10 to 30 µM across different cell lines, indicating moderate cytotoxic effects .

Therapeutic Applications

Given its diverse biological activities, [(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol holds potential for therapeutic applications in:

  • Infectious Diseases : As a novel treatment for MDR-TB and other resistant infections.
  • Oncology : As an adjunct therapy in cancer treatment protocols due to its cytotoxic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.